molecular formula C14H14ClN3O4S2 B7481820 C14H14ClN3O4S2

C14H14ClN3O4S2

Cat. No.: B7481820
M. Wt: 387.9 g/mol
InChI Key: ZPNNGPNNKAZMMN-UHFFFAOYSA-M
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Description

The compound C14H14ClN3O4S2, identified as Benzylhydrochlorothiazide (CAS: 1824-50-6), is a diuretic agent used clinically to manage hypertension and edema. Its molecular structure comprises a benzyl group, a thiazide core, and functional groups such as chlorine, sulfonamide (-SO2NH2), and a cyclic amine. The molecular weight is 392.86 g/mol, and it is available in isotopic forms (e.g., deuterated derivatives like C14H9D5ClN3O4S2) for research purposes .

Properties

IUPAC Name

2-benzylsulfanyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3S2.ClHO4/c1-10-8-11(2)17-13(15-10)19-14(16-17)18-9-12-6-4-3-5-7-12;2-1(3,4)5/h3-8H,9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNNGPNNKAZMMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2C(=N1)SC(=N2)SCC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylhydrochlorothiazide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzene derivative with a thiazide precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzylhydrochlorothiazide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzylhydrochlorothiazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as chlorine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzylhydrochlorothiazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Studied for its pharmacological properties and potential use in treating various medical conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Benzylhydrochlorothiazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and physiological responses. The compound’s effects are mediated through its binding to target proteins, which can alter their activity and function .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares Benzylhydrochlorothiazide with compounds sharing structural motifs (e.g., sulfonamide, chlorine, or benzyl groups) or pharmacological classes (e.g., diuretics, antihistamines). Data are derived from peer-reviewed reports and experimental studies.

Table 1: Key Comparative Data

Compound Name Molecular Formula CAS Number Pharmacological Class Molecular Weight (g/mol) Distinctive Features
Benzylhydrochlorothiazide C14H14ClN3O4S2 1824-50-6 Diuretic 392.86 Sulfonamide group; deuterated analogs available
Bepiastine C16H17N3OS 10189-94-3 Antihistaminic 299.39* Thiazole ring; lacks chlorine
Bepotastine C21H25ClN2O3 125602-71-3 Antihistaminic 388.89* Chlorine-containing; carboxylic acid moiety
Benzylpenicillin C16H18N2O4S 61-33-6 Antibiotic 334.39 β-lactam ring; sulfur in thiazolidine
Compound C11H14ClN () C11H14ClN 26905-02-2 Not specified 195.69 High BBB permeability; CYP2D6 inhibition
Compound C7H14ClN () C7H14ClN 6760-99-2 Not specified 147.65 High solubility (1.31–6.63 mg/mL)

*Molecular weights calculated from formulas.

Pharmacological Activity

  • Benzylhydrochlorothiazide acts as a thiazide diuretic , inhibiting sodium reabsorption in renal tubules. In contrast, Bepiastine and Bepotastine are antihistamines targeting H1 receptors, with Bepotastine incorporating chlorine for enhanced receptor binding .
  • Benzylpenicillin (a β-lactam antibiotic) shares a sulfur atom with Benzylhydrochlorothiazide but lacks chlorine and diuretic activity .

Structural Features

  • Chlorine : Present in Benzylhydrochlorothiazide and Bepotastine, chlorine enhances lipophilicity and target affinity.
  • Sulfonamide Group : Unique to Benzylhydrochlorothiazide, this group is critical for diuretic action.
  • Isotopic Variants : Benzylhydrochlorothiazide has deuterated forms (e.g., C14H9D5ClN3O4S2), useful in metabolic studies .

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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